molecular formula C19H28N6O B11266585 N-cycloheptyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-cycloheptyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B11266585
M. Wt: 356.5 g/mol
InChI Key: ZVPMTKGENGBKJH-UHFFFAOYSA-N
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Description

N-CYCLOHEPTYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolopyridazine core, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEPTYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine hydrate, dicarbonyl compounds, and various cyclization agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and other advanced technologies to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEPTYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-CYCLOHEPTYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect key signaling pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEPTYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its cycloheptyl and piperidine moieties contribute to its stability and bioactivity .

Properties

Molecular Formula

C19H28N6O

Molecular Weight

356.5 g/mol

IUPAC Name

N-cycloheptyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H28N6O/c1-14-21-22-17-8-9-18(23-25(14)17)24-12-10-15(11-13-24)19(26)20-16-6-4-2-3-5-7-16/h8-9,15-16H,2-7,10-13H2,1H3,(H,20,26)

InChI Key

ZVPMTKGENGBKJH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4CCCCCC4

Origin of Product

United States

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